molecular formula C13H16N2O2S3 B054963 4-Amino-2-isopropylthio-5-tosylthiazole CAS No. 117420-84-5

4-Amino-2-isopropylthio-5-tosylthiazole

Cat. No.: B054963
CAS No.: 117420-84-5
M. Wt: 328.5 g/mol
InChI Key: SARTYHIBDNMERC-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylthio-5-tosylthiazole is a chemical compound with the molecular formula C13H16N2O2S3 and a molecular weight of 328.47 g/mol It is characterized by the presence of an amino group, an isopropylthio group, and a tosyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropylthio-5-tosylthiazole typically involves the reaction of 2-isopropylthio-5-tosylthiazole with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the tosyl group by the amino group. The reaction is conducted at elevated temperatures, typically ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropylthio-5-tosylthiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-isopropylthio-5-tosylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylthio-5-tosylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, resulting in the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylthio-5-tosylthiazole
  • 4-Amino-2-ethylthio-5-tosylthiazole
  • 4-Amino-2-propylthio-5-tosylthiazole

Uniqueness

4-Amino-2-isopropylthio-5-tosylthiazole is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S3/c1-8(2)18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARTYHIBDNMERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375675
Record name 4-Amino-2-isopropylthio-5-tosylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117420-84-5
Record name 4-Amino-2-isopropylthio-5-tosylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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